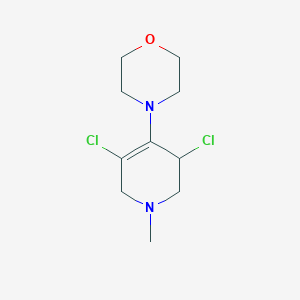
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is a chemical compound that belongs to the class of heterocyclic organic compounds. This compound features a morpholine ring fused with a tetrahydropyridine ring, which is substituted with two chlorine atoms and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.
Morpholine ring formation: The final step involves the formation of the morpholine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of addition products.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine can be compared with other similar compounds, such as:
- 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)piperidine
- 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyrrolidine
These compounds share structural similarities but differ in the nature of the heterocyclic ring. The presence of the morpholine ring in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
132532-27-5 |
|---|---|
Molekularformel |
C10H16Cl2N2O |
Molekulargewicht |
251.15 g/mol |
IUPAC-Name |
4-(3,5-dichloro-1-methyl-3,6-dihydro-2H-pyridin-4-yl)morpholine |
InChI |
InChI=1S/C10H16Cl2N2O/c1-13-6-8(11)10(9(12)7-13)14-2-4-15-5-3-14/h8H,2-7H2,1H3 |
InChI-Schlüssel |
HXMZFODEISNJTI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(=C(C1)Cl)N2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


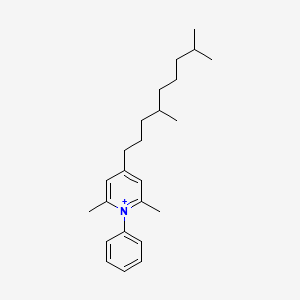
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
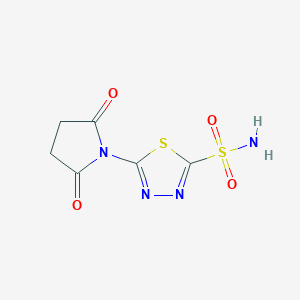
![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
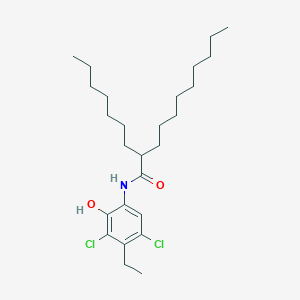
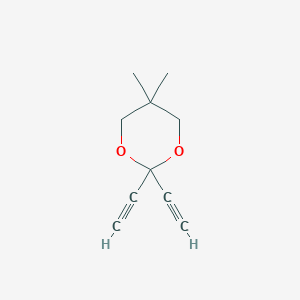
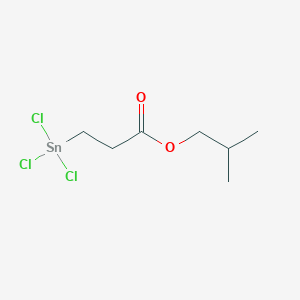
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
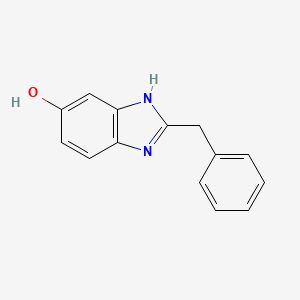

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
